

# An In-depth Technical Guide to 4-Amino-7-bromoquinoline

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## Compound of Interest

Compound Name: 4-Amino-7-bromoquinoline

Cat. No.: B1270905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-7-bromoquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety information, synthetic methodologies, and key biological activities, with a focus on its potential therapeutic applications.

## Chemical and Physical Properties

**4-Amino-7-bromoquinoline**, with the CAS number 65340-74-1, is a solid, aromatic compound.<sup>[1]</sup> Its core structure is a quinoline ring system substituted with an amino group at the 4-position and a bromine atom at the 7-position.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	65340-74-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	[1]
Molecular Weight	223.07 g/mol	[1]
IUPAC Name	7-bromoquinolin-4-amine	[1]
Synonyms	4-Amino-7-bromoquinoline, 7-Bromo-quinolin-4-ylamine	[1]
Appearance	Solid	
Predicted Boiling Point	388.7 ± 27.0 °C	
Topological Polar Surface Area	38.9 Å <sup>2</sup>	[1]

Table 2: Safety Information

Hazard Statement	Code	Description	Source
Harmful if swallowed	H302	Indicates acute oral toxicity.	[1]
Causes skin irritation	H315	May cause redness, itching, or inflammation of the skin upon contact.	[1]
May cause respiratory irritation	H335	Inhalation may lead to irritation of the respiratory tract.	[1]

## Synthesis and Experimental Protocols

The synthesis of **4-Amino-7-bromoquinoline** typically involves a multi-step process. A common strategy is the construction of the substituted quinoline core followed by the introduction of the amino group. While a specific detailed protocol for **4-Amino-7-**

**bromoquinoline** is not readily available in the searched literature, a general and plausible synthetic approach can be derived from established methods for analogous compounds.

A key intermediate for this synthesis is 7-bromo-4-chloroquinoline. This can be synthesized from 3-bromoaniline through a Gould-Jacobs reaction to form 7-bromo-4-hydroxyquinoline, followed by chlorination. The final step involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction where the chloro group at the 4-position is displaced by an amino group.

## General Experimental Protocol (Adapted from related syntheses):

### Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

- A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the ethanol formed is removed under reduced pressure.
- The crude intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) at approximately 240-260°C for 30-60 minutes to effect cyclization.
- After cooling, a hydrocarbon solvent is added to precipitate the product, which is then filtered, washed, and dried.

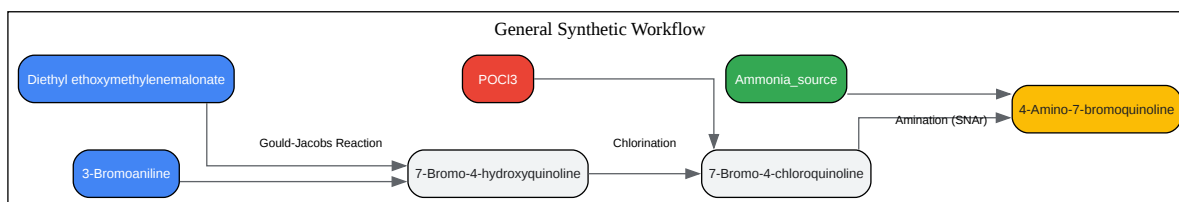
### Step 2: Synthesis of 7-Bromo-4-chloroquinoline

- 7-Bromo-4-hydroxyquinoline is carefully added to an excess of phosphorus oxychloride (POCl<sub>3</sub>).
- The mixture is heated to reflux (around 110°C) for 2-4 hours.
- The reaction is monitored by TLC.
- After completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring to precipitate the product.

- The solid is filtered, washed with water, and dried.

### Step 3: Synthesis of **4-Amino-7-bromoquinoline**

- 7-Bromo-4-chloroquinoline is dissolved in a suitable solvent (e.g., ethanol, NMP).
- An excess of an ammonia source (e.g., aqueous ammonia, formamide with a catalyst) is added.
- The mixture is heated in a sealed vessel at elevated temperatures (e.g., 120-150°C) for several hours.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.
- Purification is typically achieved by recrystallization or column chromatography.



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Caption: General synthetic pathway for **4-Amino-7-bromoquinoline**.

## Biological Activities and Mechanisms of Action

Derivatives of 4-aminoquinoline are a well-established class of compounds with a broad range of biological activities, most notably as antimalarial agents. More recently, they have been

investigated for their potential in treating neurodegenerative diseases and cancer.

## Antimalarial Activity

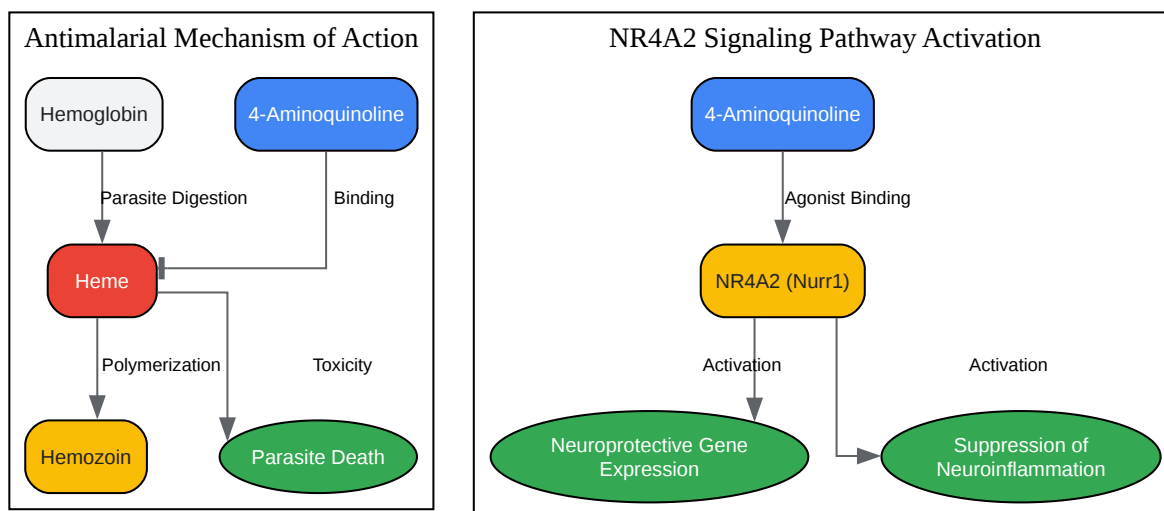
The primary mechanism of action of 4-aminoquinolines, such as chloroquine, against the malaria parasite *Plasmodium falciparum* involves the disruption of hemoglobin digestion in the parasite's food vacuole.<sup>[2]</sup>

- The parasite digests host hemoglobin, releasing toxic heme as a byproduct.
- To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals.<sup>[2]</sup>
- 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.<sup>[3]</sup>
- Once protonated, they are trapped and concentrated.
- These compounds then bind to heme, preventing its polymerization into hemozoin.<sup>[3][4]</sup>
- The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.<sup>[3]</sup>

## Activity in Neurodegenerative Diseases

Recent studies have identified 4-aminoquinoline derivatives as agonists of the orphan nuclear receptor Nurr1 (NR4A2).<sup>[5]</sup> This transcription factor is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease.

- Compounds with a 4-aminoquinoline scaffold have been shown to directly bind to the ligand-binding domain of NR4A2.<sup>[6]</sup>
- This binding activates NR4A2, leading to the increased expression of genes involved in dopamine synthesis and neuroprotection.<sup>[7]</sup>
- In microglia, the activation of NR4A2 can suppress the expression of pro-inflammatory genes, thereby reducing neuroinflammation, a key factor in the pathology of Parkinson's disease.<sup>[8]</sup>



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Caption: Simplified mechanisms of action of 4-aminoquinolines.

## Applications in Research and Drug Development

**4-Amino-7-bromoquinoline** serves as a valuable scaffold and building block in medicinal chemistry for the development of novel therapeutic agents.

- **Antimalarial Drug Discovery:** The 7-bromo substitution can be used as a handle for further chemical modifications (e.g., through cross-coupling reactions) to generate libraries of new 4-aminoquinoline derivatives with potentially improved activity against drug-resistant malaria strains.
- **Neuroprotective Agents:** It is a key starting material for the synthesis of novel NR4A2 agonists for the potential treatment of Parkinson's disease and other neurodegenerative disorders.
- **Kinase Inhibitors:** The quinoline core is a common feature in many kinase inhibitors, and **4-Amino-7-bromoquinoline** can be utilized in the design and synthesis of new compounds targeting various kinases involved in cancer and other diseases.

- Chemical Probes: The fluorescent properties of the quinoline scaffold make it a candidate for the development of chemical probes to study biological processes.

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